N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a biphenyl core with a carboxamide group and a sulfamoyl-substituted phenyl ring, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Sulfamoylation: The sulfamoyl group is introduced through a reaction between a sulfonyl chloride and an amine, followed by coupling with the ethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Green chemistry principles, such as using ethanol as a solvent and conducting reactions at room temperature, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in diseases.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-naphthalenesulfonamide: This compound has a similar sulfamoyl-phenyl structure but with a naphthalene core instead of a biphenyl core.
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share the sulfamoylphenyl group but have a spiro structure, making them distinct in terms of reactivity and applications.
Uniqueness
N-{4-[(4-ETHOXYPHENYL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl core, which provides rigidity and stability, and its combination of functional groups, which allows for diverse chemical modifications and applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C27H24N2O4S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H24N2O4S/c1-2-33-25-16-12-24(13-17-25)29-34(31,32)26-18-14-23(15-19-26)28-27(30)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-19,29H,2H2,1H3,(H,28,30) |
InChI Key |
VQYOSGKPMGZIGY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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